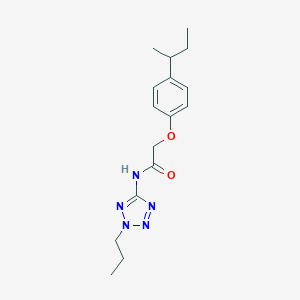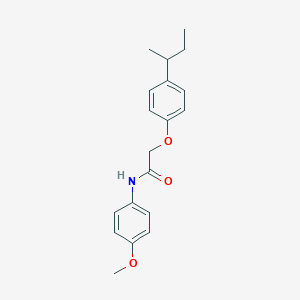![molecular formula C20H25N3O B251562 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)
3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MP-10, is a potent and selective dopamine D3 receptor antagonist. It has been used in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
Alzheimer's Disease Research
A study synthesized a series of benzamides, including compounds similar to 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, investigating their potential as therapeutic agents for Alzheimer’s disease. These compounds showed promising enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer's treatment (Hussain et al., 2016).
Metabolism Study
Research on a novel antidepressant, Lu AA21004, which shares structural similarities with the compound , identified the key enzymes involved in its metabolic process. This study is significant for understanding how similar compounds are metabolized in the human body (Hvenegaard et al., 2012).
NO Production Inhibition
Benzamide derivatives, closely related to the compound of interest, were studied for their ability to inhibit nitric oxide (NO) production in microglia cells. This has implications in reducing inflammation and neuronal damage in various neurological disorders (Kim et al., 2009).
Pharmaceutical Quality Control
A study developed a method for the separation of imatinib mesylate and related substances, including compounds similar to 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. This is crucial for ensuring the purity and efficacy of pharmaceutical products (Ye et al., 2012).
Treatment of Benign Prostatic Hyperplasia
Research on RWJ 69442, a compound structurally related to 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, highlighted its potential as a treatment for benign prostatic hyperplasia. This demonstrates the compound's relevance in urological health (Kuo et al., 2001).
Antibacterial Activities
A study on novel 1,4-disubstituted piperazines, a class to which the compound belongs, evaluated their antibacterial activities against resistant bacterial strains. This suggests potential applications in combating antibiotic-resistant infections (Shroff et al., 2022).
HIV Entry Inhibition
Research on the CCR5 receptor-based mechanism of action of 873140, a compound with structural similarities, demonstrated potent antiviral effects for HIV-1. This suggests potential applications in HIV treatment (Watson et al., 2005).
Mitosis Inhibition in Plant Cells
A study on N-(1,1-dimethylpropynyl) benzamide series, related to the compound of interest, showed potent inhibition of mitosis in plant cells. This could be significant for agricultural applications (Merlin et al., 1987).
Propriétés
Formule moléculaire |
C20H25N3O |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O/c1-15-4-5-17(14-16(15)2)20(24)21-18-6-8-19(9-7-18)23-12-10-22(3)11-13-23/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Clé InChI |
IDYDMROROFLLRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B251483.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)

![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)



